

Application Notes and Protocols for Porcine PHI-27 ELISA Kit

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Compound of Interest

Compound Name: PHI-27 (porcine)

Cat. No.: B1591597

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Introduction

Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid peptide originally isolated from the porcine upper intestine.^{[1][2][3]} It belongs to the glucagon-secretin superfamily of peptides, which includes vasoactive intestinal peptide (VIP), secretin, and glucagon.^{[1][2]} In pigs, PHI-27 has been identified as an intestinal secretagogue, playing a role in the regulation of fluid and electrolyte transport in the jejunum and ileum. Its structural and biological similarities to VIP suggest its potential involvement in various physiological processes, including the control of prolactin secretion. The quantification of porcine PHI-27 is essential for researchers in veterinary science, animal physiology, and drug development to understand its role in porcine gut health and its potential as a biomarker.

This document provides detailed protocols and application notes for the quantitative determination of porcine PHI-27 in various biological samples using a sandwich enzyme-linked immunosorbent assay (ELISA).

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for porcine PHI-27 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any PHI-27 present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for

porcine PHI-27 is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of PHI-27 bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Applications

- **Veterinary Research:** Studying the gastrointestinal physiology of pigs, including the regulation of intestinal secretion.
- **Animal Nutrition:** Investigating the effects of different feed compositions on gut hormone secretion and overall gut health.
- **Drug Development:** Screening and evaluating the effects of new therapeutic agents on intestinal function in porcine models.
- **Disease Modeling:** Investigating the role of PHI-27 in gastrointestinal disorders in pigs.

Data Presentation

The following table is an example of how to structure quantitative data obtained with this ELISA kit.

| Sample ID | Group | Replicate 1 (pg/mL) | Replicate 2 (pg/mL) | Mean (pg/mL) | Std. Dev. |
|-----------|-------------|------------------------|------------------------|-----------------|-----------|
| 1 | Control | 150.5 | 155.2 | 152.85 | 3.32 |
| 2 | Control | 160.1 | 158.9 | 159.50 | 0.85 |
| 3 | Treatment A | 250.8 | 245.6 | 248.20 | 3.68 |
| 4 | Treatment A | 260.2 | 265.4 | 262.80 | 3.68 |
| 5 | Treatment B | 140.3 | 135.7 | 138.00 | 3.25 |
| 6 | Treatment B | 145.9 | 142.1 | 144.00 | 2.69 |

Experimental Protocols

Materials Provided

- PHI-27 Pre-coated 96-well Microplate
- Porcine PHI-27 Standard (lyophilized)
- Biotinylated Detection Antibody (100x concentrate)
- HRP-Conjugate (100x concentrate)
- Standard Diluent
- Assay Diluent
- Wash Buffer (25x concentrate)
- TMB Substrate
- Stop Solution
- Plate Sealers

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Graduated cylinders
- Tubes for standard and sample dilutions
- Vortex mixer
- Automated plate washer (optional)

Reagent Preparation

- **Wash Buffer (1x):** Dilute the 25x Wash Buffer concentrate with deionized or distilled water. For example, add 20 mL of 25x Wash Buffer to 480 mL of water to make 500 mL of 1x Wash Buffer.
- **Porcine PHI-27 Standard:** Reconstitute the lyophilized standard with the provided Standard Diluent to a stock concentration of 10,000 pg/mL. Allow it to sit for 15 minutes with gentle agitation. Prepare a 7-point standard curve by serial dilution in Standard Diluent.
- **Biotinylated Detection Antibody (1x):** Immediately before use, dilute the 100x concentrate to 1x with Assay Diluent.
- **HRP-Conjugate (1x):** Immediately before use, dilute the 100x concentrate to 1x with Assay Diluent.

Sample Preparation

- **Serum:** Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
- **Plasma:** Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.
- **Tissue Homogenates:** Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge for 15 minutes at 5000 x g. Collect the supernatant and assay immediately or aliquot and store at -80°C.

Assay Procedure

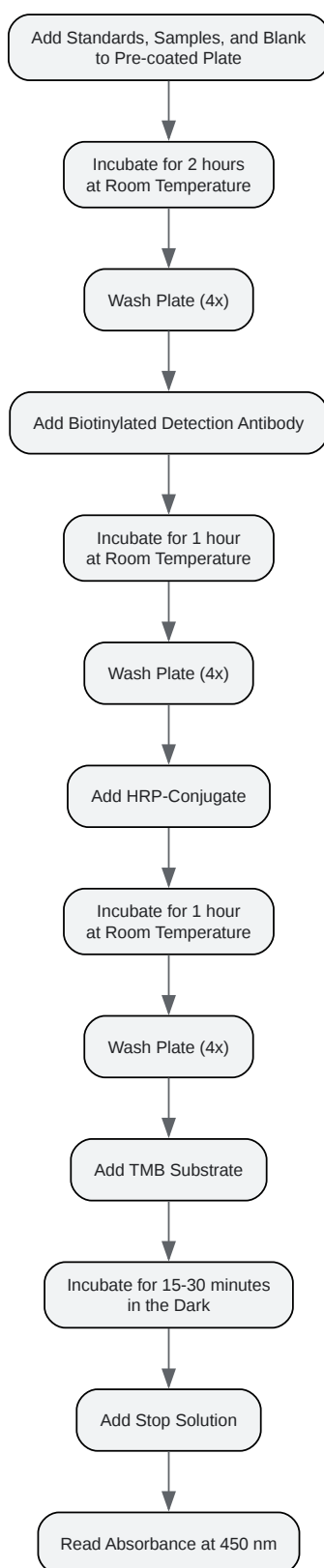
- Bring all reagents and samples to room temperature before use.
- Add 100 µL of Standard, blank (Standard Diluent), or sample to the appropriate wells.
- Cover with a plate sealer and incubate for 2 hours at room temperature.
- Aspirate each well and wash 4 times with 1x Wash Buffer.
- Add 100 µL of 1x Biotinylated Detection Antibody to each well.

- Cover with a new plate sealer and incubate for 1 hour at room temperature.
- Aspirate and wash 4 times as in step 4.
- Add 100 μ L of 1x HRP-Conjugate to each well.
- Cover with a new plate sealer and incubate for 1 hour at room temperature.
- Aspirate and wash 4 times as in step 4.
- Add 90 μ L of TMB Substrate to each well.
- Incubate for 15-30 minutes at room temperature in the dark.
- Add 50 μ L of Stop Solution to each well.
- Read the absorbance at 450 nm within 5 minutes.

Calculation of Results

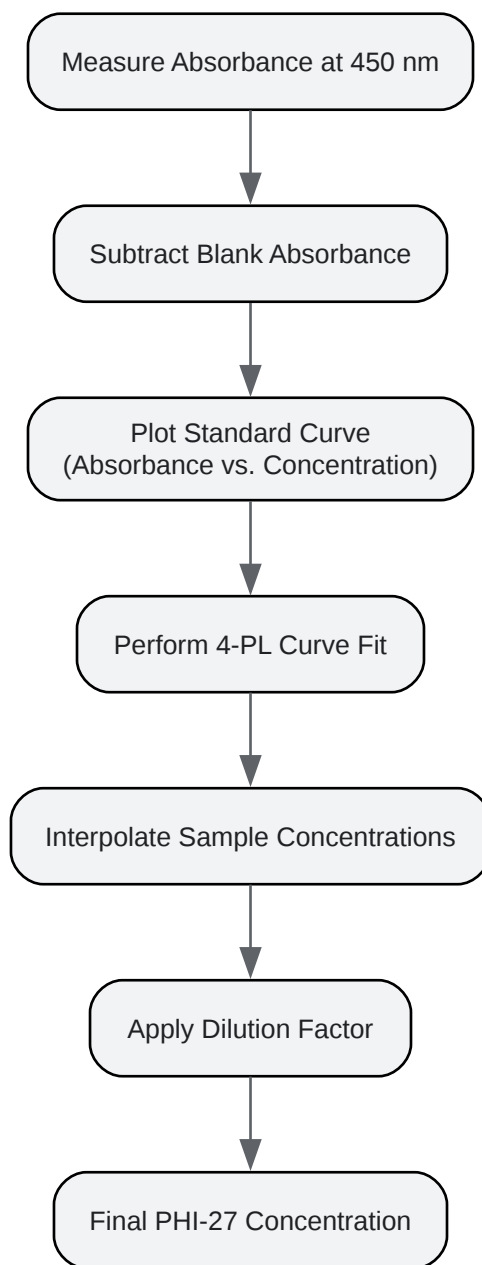
- Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of PHI-27 in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if samples were diluted.

Visualizations



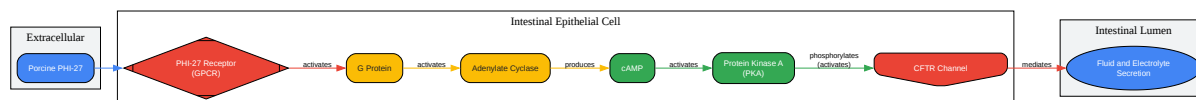
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Caption: ELISA Experimental Workflow.



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Caption: Data Analysis Workflow.



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Caption: PHI-27 Signaling Pathway.

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- 3. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
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